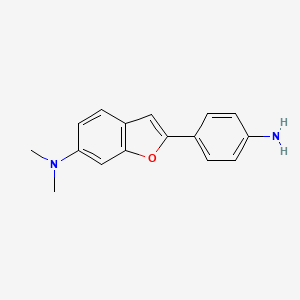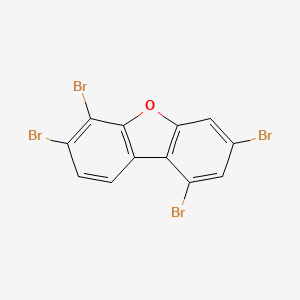
1,3,6,7-Tetrabromo-dibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6,7-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, a polycyclic aromatic compound. Its molecular formula is C({12})H({4})Br(_{4})O, and it has a molecular weight of 483.78 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,6,7-Tetrabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The process typically involves the use of bromine (Br(_2)) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr(_3)). The reaction is carried out under controlled conditions to ensure selective bromination at the 1, 3, 6, and 7 positions on the dibenzofuran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,6,7-Tetrabromo-dibenzofuran undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.
Reduction Reactions: The bromine atoms can be reduced to form debrominated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) are employed.
Reduction: Reducing agents such as zinc (Zn) in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted dibenzofurans, while oxidation can produce dibenzofuran-quinones.
Applications De Recherche Scientifique
1,3,6,7-Tetrabromo-dibenzofuran has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of flame retardants, due to its brominated structure, which imparts fire-resistant properties to materials.
Mécanisme D'action
The mechanism by which 1,3,6,7-tetrabromo-dibenzofuran exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting cellular processes. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its molecular targets.
Comparaison Avec Des Composés Similaires
1,3,6,7-Tetrabromo-dibenzofuran can be compared with other brominated dibenzofurans, such as:
- 1,2,3,4-Tetrabromo-dibenzofuran
- 1,2,6,7-Tetrabromo-dibenzofuran
- 1,3,5,7-Tetrabromo-dibenzofuran
These compounds differ in the positions of the bromine atoms on the dibenzofuran ring, which can influence their chemical reactivity and applications. This compound is unique due to its specific bromination pattern, which may confer distinct properties and reactivity compared to its isomers.
Propriétés
Numéro CAS |
617707-76-3 |
|---|---|
Formule moléculaire |
C12H4Br4O |
Poids moléculaire |
483.77 g/mol |
Nom IUPAC |
1,3,6,7-tetrabromodibenzofuran |
InChI |
InChI=1S/C12H4Br4O/c13-5-3-8(15)10-6-1-2-7(14)11(16)12(6)17-9(10)4-5/h1-4H |
Clé InChI |
HJAHYZGENLXMRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C3=C(O2)C=C(C=C3Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



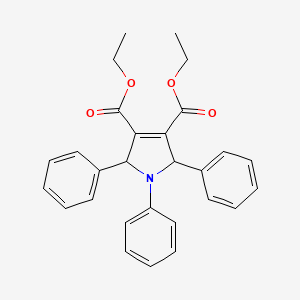

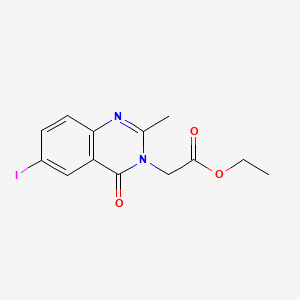
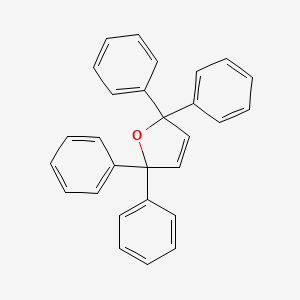
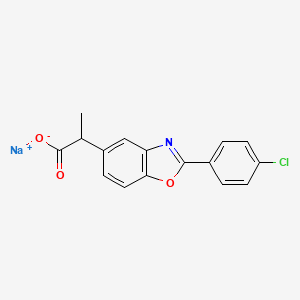

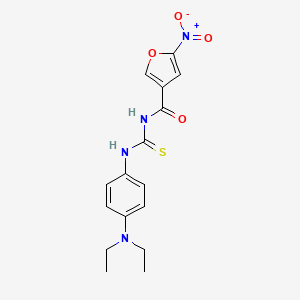

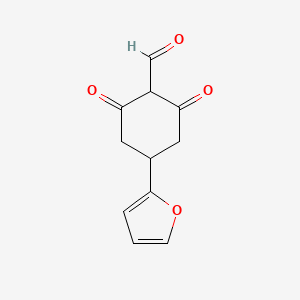
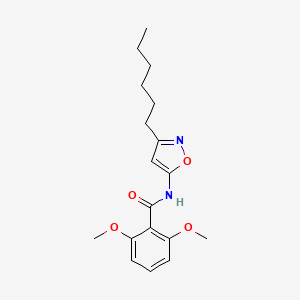
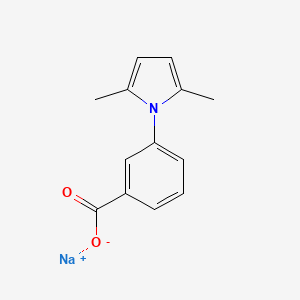
![4-{2-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}morpholine](/img/structure/B12902067.png)
